2-Butylbutanedioic acid

Description

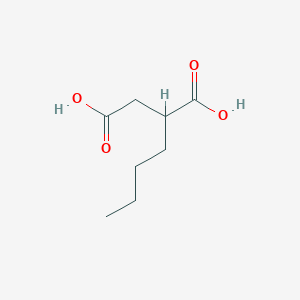

Structure

3D Structure

Properties

IUPAC Name |

2-butylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-4-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPLHDNLGYOSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388742 | |

| Record name | n-butylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-39-2 | |

| Record name | n-butylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Butylbutanedioic Acid

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining enantiomerically pure forms of chiral molecules like 2-butylbutanedioic acid. The two primary strategies to achieve this are chiral resolution of a racemic mixture and direct asymmetric synthesis. However, specific studies applying these strategies to this compound are not found in the literature.

Chiral Resolution Techniques for Enantiomeric Forms

Chiral resolution is a common method for separating a 50:50 mixture of enantiomers (a racemate). libretexts.org This technique relies on converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

Diastereoisomeric Salt Formation and Separation

For a carboxylic acid like this compound, the most prevalent resolution method involves forming diastereomeric salts with a single enantiomer of a chiral base. libretexts.orglibretexts.org The resulting salts, (R)-acid·(R)-base and (S)-acid·(R)-base, are diastereomers and will exhibit different solubilities, allowing one to be selectively crystallized. Common chiral resolving agents for acids include naturally occurring alkaloids like brucine and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.org

Despite the well-established nature of this technique, no studies have been published that detail the use of specific chiral bases, crystallization conditions, or the resulting yields and enantiomeric excesses for the resolution of this compound.

Optimization of Resolution Conditions

The success of a diastereomeric salt resolution depends on optimizing various conditions to maximize the yield and optical purity of the desired enantiomer. Key parameters that are typically investigated include:

Choice of Resolving Agent: The structural compatibility between the acid and the chiral base is critical for forming well-defined, separable crystalline salts.

Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent, and screening various solvents or solvent mixtures is necessary to find conditions where one salt is significantly less soluble than the other.

Temperature: Crystallization temperature profiles (e.g., cooling rates) can affect crystal growth and the efficiency of the separation.

Stoichiometry: The molar ratio of the racemic acid to the resolving agent can influence the yield and purity of the crystallized salt. mdpi.com

Without experimental data, it is impossible to provide a data table or specific findings on the optimization of these conditions for this compound.

Asymmetric Catalysis for Enantioselective Production of this compound Derivatives

Asymmetric catalysis is a more modern and efficient alternative to chiral resolution, as it can theoretically convert 100% of a starting material into a single desired enantiomer. wikipedia.org This involves using a chiral catalyst to control the stereochemical outcome of a reaction. Potential asymmetric routes to this compound could include the hydrogenation of a prochiral precursor like butylidenesuccinic acid or a Michael addition to an appropriate unsaturated ester, using a chiral catalyst.

However, a search of the scientific literature yielded no reports of asymmetric catalytic methods being developed specifically for the production of this compound or its derivatives.

Ligand Design and Catalyst Development

The heart of asymmetric catalysis is the chiral ligand, which coordinates to a metal center to create a chiral environment that directs the reaction pathway. mdpi.com The design of these ligands is a major area of chemical research. The choice of ligand depends on the specific reaction mechanism. For example, chiral phosphine ligands like BINAP are often used in asymmetric hydrogenations, while ligands based on chiral diamines or oxazolines are used in a variety of other transformations. beilstein-journals.orgorganic-chemistry.org

The development of a successful catalyst would involve synthesizing and screening a library of ligands to find one that provides high yield and enantioselectivity. No such research has been published for the synthesis of this compound.

Mechanistic Investigations of Asymmetric Transformations

Understanding the reaction mechanism is key to optimizing a catalyst and improving its stereoselectivity. mdpi.com Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling to determine how the chiral catalyst and substrate interact to favor the formation of one enantiomer over the other. mdpi.com As no asymmetric catalytic synthesis for this compound has been reported, no mechanistic investigations are available.

Classical and Modern Synthetic Routes to this compound and its Esters

The construction of the this compound backbone typically involves the formation of a carbon-carbon bond at the α-position to a carbonyl group, followed by transformations to yield the desired dicarboxylic acid.

A plausible and efficient route to this compound involves the α-alkylation of a hexanoate ester followed by selective hydrolysis. This strategy is analogous to the well-established malonic ester synthesis, a powerful method for preparing substituted acetic acids. wikipedia.orguobabylon.edu.iq

The initial step involves the deprotonation of an ester enolate from a hexanoate derivative, such as methyl hexanoate, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure quantitative and irreversible enolate formation. youtube.com This enolate then acts as a nucleophile, attacking an electrophile, in this case, an α-iodoacetate, to form a new carbon-carbon bond via an SN2 reaction. youtube.comlibretexts.org The resulting product is a diester derivative of this compound.

The subsequent step requires the selective hydrolysis of the two ester groups to yield the final dicarboxylic acid. Achieving selective monohydrolysis of symmetric diesters can be challenging, as classical saponification often leads to a mixture of the starting diester, the desired monoester, and the fully hydrolyzed diacid. researchgate.net However, methodologies utilizing specific reagents or enzymatic approaches can achieve high selectivity. For instance, controlled hydrolysis using a limited amount of base (e.g., aqueous KOH) at low temperatures can favor the formation of the half-ester. researchgate.net Enzymatic hydrolysis, employing lipases, has also been shown to be highly effective for the selective hydrolysis of diesters to their corresponding monoesters. nih.gov

A proposed reaction scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound via Alkylation and Selective Hydrolysis

| Step | Reactants | Reagents | Product |

| 1. Enolate Formation | Methyl hexanoate | LDA, THF, -78 °C | Lithium enolate of methyl hexanoate |

| 2. Alkylation | Lithium enolate of methyl hexanoate, Methyl iodoacetate | THF, -78 °C to room temp. | Dimethyl 2-butylbutanedioate |

| 3. Hydrolysis | Dimethyl 2-butylbutanedioate | LiOH, H₂O/THF | This compound |

This is a proposed synthetic route based on established organic chemistry principles.

Multi-step synthetic sequences are often necessary for the preparation of more complex precursors and analogues of this compound. A versatile approach, similar to a known method for preparing 2-(1-methylalkyl)succinic acids, can be adapted. google.com This strategy involves the sequential alkylation of a malonic ester derivative.

This multi-step process would begin with the condensation of diethyl malonate with an appropriate haloalkane to introduce the butyl group. The resulting mono-alkylated malonic ester can then be subjected to a second alkylation using an α-haloacetate. Subsequent hydrolysis of the resulting tri-ester followed by decarboxylation would yield the desired this compound. This method offers flexibility in introducing different alkyl substituents.

Table 1: Illustrative Multi-step Synthesis of a Substituted Succinic Acid Analogue google.com

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

| 1 | First Alkylation | Diethyl malonate | Sodium ethoxide, 1-bromobutane | Diethyl 2-butylmalonate |

| 2 | Second Alkylation | Diethyl 2-butylmalonate | Sodium ethoxide, Ethyl bromoacetate | Triethyl 2-butyl-1,1,2-ethanetricarboxylate |

| 3 | Hydrolysis & Decarboxylation | Triethyl 2-butyl-1,1,2-ethanetricarboxylate | Strong base (e.g., KOH), then acid and heat | This compound |

This table illustrates a general strategy adaptable for the synthesis of this compound based on a patented method for similar compounds.

Process Optimization and Scalability Considerations in this compound Synthesis

Optimizing the synthetic process for this compound is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production.

In the hydrolysis step , achieving selective and complete conversion is a primary goal. For chemical hydrolysis, optimization involves fine-tuning the concentration of the base, the reaction temperature, and the solvent system to favor the desired product and minimize the formation of byproducts. researchgate.net Enzymatic hydrolysis offers a promising alternative for scalability due to its high selectivity and mild reaction conditions, which can lead to simpler purification processes. nih.gov The development of robust and reusable enzyme systems is an active area of research for industrial applications.

Scalability of the synthesis requires addressing several challenges. For the alkylation reaction, efficient mixing and heat transfer become critical in large reactors to maintain consistent reaction conditions and prevent localized overheating. The handling of pyrophoric reagents like LDA on a large scale also necessitates specialized equipment and safety protocols. For the hydrolysis step, the separation of the final product from the reaction mixture and the recovery and recycling of solvents and catalysts are key considerations for a sustainable and economical process. acs.orgnih.gov The development of continuous flow processes could offer advantages in terms of safety, efficiency, and scalability for both the alkylation and hydrolysis steps.

Table 2: Key Parameters for Process Optimization

| Reaction Step | Parameter | Considerations for Optimization |

| Alkylation | Base | Strength, cost, safety, stoichiometry |

| Solvent | Polarity, aprotic nature, boiling point | |

| Temperature | Control of exothermicity, prevention of side reactions | |

| Reactant Concentration | Maximizing throughput, minimizing side reactions | |

| Hydrolysis | Catalyst/Reagent | Chemical vs. enzymatic, concentration, reusability |

| pH | Control for selective hydrolysis | |

| Temperature | Reaction rate vs. byproduct formation | |

| Purification | Extraction, crystallization, chromatography |

Advanced Spectroscopic and Analytical Characterization of 2 Butylbutanedioic Acid

Enantiomeric Purity and Isomeric Composition Determination

The presence of a stereocenter in 2-Butylbutanedioic acid necessitates the use of chiral separation techniques to distinguish and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) and other advanced chromatographic methods are the primary tools for assessing enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral drugs and compounds. nih.govscispace.com The separation of enantiomers, which have identical physical properties in a non-chiral environment, is achieved by creating a chiral environment within the HPLC system. chiralpedia.com This can be accomplished through two primary strategies: the use of a chiral stationary phase (CSP) or the addition of a chiral selector to the mobile phase (chiral mobile phase additive, CMPA). chiralpedia.comphenomenex.com

For acidic compounds like this compound, CSPs based on anion-exchange mechanisms are particularly effective. chiraltech.com Chiral selectors such as O-9-tert-butylcarbamate of quinine (B1679958) or quinidine (B1679956) are immobilized on a silica (B1680970) support. chiraltech.com The separation mechanism relies on the ionic interaction between the negatively charged anionic analyte and the protonated tertiary nitrogen of the chiral selector, supplemented by other interactions like hydrogen bonding, dipole-dipole, and steric repulsion, which differ for each enantiomer. chiraltech.com

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® QN-AX (anion exchanger type) |

| Mobile Phase | Methanol/Acetic Acid/Formic Acid mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25°C |

| Expected Outcome | Baseline separation of enantiomers with Resolution (Rs) > 1.5 |

Another approach involves indirect enantiomer separation, where the enantiomers are derivatized with a pure chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase. chiralpedia.com

Advanced Chromatographic Techniques for Enantiomer Purity Assessment

Beyond conventional HPLC, more advanced techniques offer improved speed and efficiency for enantiomeric purity assessment. The use of sub-2 µm particle columns in Ultra-High-Performance Liquid Chromatography (UHPLC) allows for significantly faster and more efficient separations compared to traditional HPLC columns. nih.gov

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, including for acidic compounds. chiraltech.com SFC, which uses supercritical carbon dioxide as the main mobile phase component, often provides faster separations and reduced solvent consumption. Anion-exchange CSPs have demonstrated excellent performance in SFC for resolving acidic enantiomers. chiraltech.com

Capillary Electrophoresis (CE) is another valuable technique for chiral analysis. nih.gov By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte, enantiomers can be separated based on their differential binding affinities and resulting differences in electrophoretic mobility. nih.gov

Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound and for the identification of any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., studies on hydrogen bonding in dicarboxylic acids)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments can provide a complete picture of the atomic connectivity.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment, with signal integration corresponding to the number of protons and splitting patterns (multiplicity) revealing adjacent protons. docbrown.info The carboxylic acid protons typically appear as broad singlets at a very downfield chemical shift (often >10 ppm), a characteristic feature of the strong hydrogen bonding present in dicarboxylic acid dimers. aip.orgacs.org The position of this signal can be sensitive to concentration and temperature.

¹³C NMR provides information on the carbon skeleton, with signals for the two distinct carboxyl carbons and the six carbons of the hexyl chain. Two-dimensional NMR techniques are used to establish definitive correlations. For instance, a COSY spectrum would show correlations between adjacent protons, while HSQC and HMBC spectra would link protons to their directly attached carbons and more distant carbons, respectively, confirming the butyl substituent is at the C2 position. nih.govrsc.org

| Atom Position | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| -COOH | ¹H NMR | 10.0 - 12.0 | Broad Singlet |

| -CH(COOH)- | ¹H NMR | ~2.8 | Multiplet |

| -CH₂COOH | ¹H NMR | ~2.6 | Multiplet |

| Butyl -CH₂- | ¹H NMR | ~1.3 - 1.7 | Multiplets |

| Butyl -CH₃ | ¹H NMR | ~0.9 | Triplet |

| -COOH | ¹³C NMR | 175 - 180 | - |

| -CH(COOH)- | ¹³C NMR | ~45 | - |

| -CH₂COOH | ¹³C NMR | ~35 | - |

Mass Spectrometry (MS) for Molecular Identity and Impurity Profiling

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to identify and quantify impurities. For a dicarboxylic acid, Electrospray Ionization (ESI) in negative ion mode is a common approach, which would be expected to yield a prominent ion corresponding to the deprotonated molecule [M-H]⁻, confirming the molecular weight of this compound.

Computational and Theoretical Chemistry Studies of 2 Butylbutanedioic Acid

Quantum Chemical Calculations of Molecular Conformation and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental for exploring the conformational landscape of flexible molecules like 2-butylbutanedioic acid. The presence of a butyl group attached to the butanedioic acid backbone introduces additional rotational freedom, leading to a variety of possible three-dimensional structures (conformers).

DFT methods are employed to perform geometry optimizations, which locate the stable, low-energy conformers of a molecule. For the parent molecule, succinic acid, studies have identified two primary conformers: a planar (trans) form and a twisted (gauche) form. researchgate.net Computational analyses have shown that the twisted conformation is slightly lower in energy than its planar counterpart, with a small energy difference and a rotational barrier between them. researchgate.net Similar calculations for this compound would identify its most stable conformations by considering the torsion angles of the carbon backbone and the orientation of the butyl group. The relative energies of these conformers determine their population distribution at a given temperature. These calculations can be performed for the molecule in the gas phase or by incorporating solvent effects through methods like the Polarizable Continuum Model (PCM), which simulates the molecule's behavior in a solution. nih.gov

Table 1: Representative Conformational Energy Calculations for Succinic Acid (Butanedioic Acid)

This table illustrates typical data obtained from DFT calculations on the parent compound, succinic acid, which serves as a model for this compound.

| Property | Value (kJ/mol) | Method Reference |

| Energy Difference (Planar - Twisted) | 0.3 | B3LYP Plane-Wave Calculations researchgate.net |

| Rotational Barrier | 5 | B3LYP Potential Energy Surface Scan researchgate.net |

| Rotational Barrier (in Dimer) | 5.5 | B3LYP Potential Energy Surface Scan researchgate.net |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

DFT is a cornerstone of modern computational chemistry for elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For a substituted dicarboxylic acid like this compound, DFT can be used to study various reactions, such as cyclization to form an anhydride (B1165640), esterification, or decarboxylation. Calculations can predict whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. mdpi.com By optimizing the geometry of the transition state, chemists gain insight into the precise atomic arrangement at the peak of the reaction barrier, which is critical for understanding how the reaction occurs.

Many chemical reactions can produce multiple stereoisomers. DFT calculations are invaluable for understanding and predicting the stereochemical outcome of such reactions. By calculating the activation energies for the transition states leading to different stereoisomers (e.g., R vs. S or syn vs. anti), researchers can predict which product will be favored.

For reactions involving this compound, which is chiral, DFT can provide mechanistic rationales for stereoselectivity. For example, in a catalyst-driven reaction, DFT can model the interaction between the substrate, the catalyst, and other reagents. nih.gov Comparing the transition state energies for the pathways that form different diastereomers or enantiomers explains why one is formed preferentially. arxiv.org This approach is widely used in the development of new asymmetric syntheses.

Enantioselectivity is often governed by subtle differences in steric hindrance and electronic interactions within the transition state. DFT calculations can dissect these contributions. For instance, in a catalyzed reaction, the model can reveal how the chiral environment of the catalyst forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer. nih.gov

Electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, chemical hardness, and electrophilicity index, can also be calculated. ppor.azppor.az These parameters help in understanding the reactivity of the molecule and how electronic effects, in addition to steric bulk, direct the stereochemical outcome of a reaction. For example, analysis of these factors can explain why certain catalysts are effective for specific substrates and reactions.

Table 2: Key Quantum-Chemical Parameters Calculated via DFT for Alkenyl Succinic Anhydrides

This table shows examples of electronic properties that can be calculated for derivatives of butanedioic acid to predict reactivity.

| Parameter | Hexenyl Succinic Anhydride | Octenyl Succinic Anhydride | Significance |

| EHOMO (eV) | -8.358 | -8.349 | Related to electron-donating ability |

| ELUMO (eV) | -2.082 | -2.102 | Related to electron-accepting ability |

| Energy Gap ΔE (eV) | 6.276 | 6.247 | Indicates chemical stability and reactivity |

| Chemical Hardness (η) | 3.138 | 3.124 | Measures resistance to charge transfer |

| Electrophilicity (ω) | 2.748 | 2.775 | Index of electrophilic character |

Data adapted from studies on similar succinic acid derivatives. ppor.az

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information on static, low-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment.

For this compound, MD simulations can be used to explore its conformational flexibility in solution, showing how it transitions between different stable and metastable states. researchgate.net These simulations are particularly useful for understanding how the molecule interacts with solvent molecules or other solutes. Furthermore, MD is a key tool for studying the interaction of molecules with larger systems, such as polymers or biological membranes. nih.govmdpi.com For example, a simulation could model how this compound, if used as a plasticizer, integrates into a polymer matrix or how it might permeate a lipid bilayer.

Computational Tools for Predictive Modeling and Materials Design (e.g., lattice Boltzmann methods for simulations)

Beyond the molecular scale, computational tools are used to model and predict the macroscopic properties of materials. The Lattice Boltzmann Method (LBM) is a powerful simulation technique used in computational fluid dynamics. simscale.com Unlike traditional methods that solve the Navier-Stokes equations, LBM simulates fluid flow by tracking the distribution of fictitious particles on a discrete lattice. wikipedia.org The core of the algorithm involves two steps: a propagation or "streaming" step, where particles move to neighboring lattice sites, and a "collision" step, where particles at a site interact and redistribute their velocities. medium.com

The LBM is particularly advantageous for modeling systems with complex geometries and interfaces, such as fluid flow through porous media. wikipedia.org In the context of materials design involving this compound, LBM could be used to simulate processes like the crystallization of the acid from a solution or the flow of a polymer blend containing the molecule as an additive. By modeling fluid dynamics at the mesoscopic scale, LBM can help predict how processing conditions will affect the final material structure and properties. gatech.edumdpi.com

Studies on Hydrogen Bonding and Proton Transfer Dynamics in Dicarboxylic Acids

The two carboxylic acid groups in this compound are capable of forming strong hydrogen bonds, both intramolecularly (within the same molecule) and intermolecularly (between different molecules). These interactions are critical to the molecule's physical properties, such as its melting point, boiling point, and solubility.

Computational studies on dicarboxylic acids have extensively characterized these hydrogen bonds. DFT calculations can determine the precise geometry (bond lengths and angles) and estimate the strength of these bonds, which can be in the range of 28-29 kJ/mol for intramolecular hydrogen bonds in some dicarboxylic acids. nih.gov In the solid state or in concentrated solutions, dicarboxylic acids often form cyclic dimers linked by two strong hydrogen bonds.

These hydrogen-bonded dimers are model systems for studying proton transfer dynamics. nih.gov A concerted double proton transfer can occur, where both protons are exchanged simultaneously between the two molecules in the dimer. Computational methods are used to calculate the potential energy barrier for this process. nih.gov These calculations reveal that the barrier height is highly sensitive to the distance between the oxygen atoms of the carboxylic acid groups. arxiv.org Understanding these dynamics is crucial in fields ranging from materials science to biochemistry, as proton transfer is a fundamental step in many chemical and biological processes. frontiersin.org

Table 3: Representative Hydrogen Bond Properties in Carboxylic Acid Systems

This table provides typical values for hydrogen bond energies and geometries obtained from computational studies on related systems.

| System / H-Bond Type | Bond Energy (kJ/mol) | O···H Distance (Å) | Method Reference |

| Intramolecular (Glutaric Acid) | ~28 - 29 | - | DFT Calculation nih.gov |

| Pyruvic Acid-(H2O)1 Complex | ~27.4 | 1.765 | DFT/B3LYP Calculation frontiersin.org |

| Benzoic Acid Dimer (Solid) | ~18.8 | - | DFT-SCAN Calculation (MEP Barrier at 1 atm) nih.gov |

Biochemical and Biological Relevance of 2 Butylbutanedioic Acid

Involvement in Metabolic Pathways and Cycles

The structure of 2-butylbutanedioic acid, featuring the four-carbon dicarboxylic acid backbone of succinate (B1194679) with a butyl group attached to the second carbon, positions it to potentially interfere with or participate in metabolic pathways where succinate is a key player.

Butanedioic acid, in its anionic form succinate, is a critical intermediate in the citric acid cycle (TCA cycle), a central metabolic hub for cellular energy production. wikipedia.orgnih.govwikipedia.org In a key step of the cycle, the enzyme succinate dehydrogenase (SDH), which is also Complex II of the mitochondrial electron transport chain, catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.orglumenlearning.com

Due to its structural resemblance to succinate, this compound can be hypothesized to act as a competitive inhibitor of succinate dehydrogenase. Competitive inhibitors are molecules that are structurally similar to the enzyme's natural substrate and can bind to the active site, thereby blocking the substrate from binding and preventing the reaction from proceeding. slideshare.net The classic example of this is the inhibition of SDH by malonate (propanedioic acid), which has a shape very similar to succinate. slideshare.net The butyl group on this compound would create steric hindrance in the active site of SDH, likely preventing the catalytic oxidation that occurs with succinate. This inhibition would disrupt the citric acid cycle, potentially leading to an accumulation of succinate and a decrease in the production of fumarate and downstream energy carriers like FADH₂. nih.govnih.gov

Table 1: Comparison of Succinic Acid and its Analogs in the Context of Succinate Dehydrogenase Activity

| Compound | Structure | Role in Citric Acid Cycle | Interaction with Succinate Dehydrogenase (SDH) |

| Butanedioic Acid (Succinate) | HOOC-CH₂-CH₂-COOH | Natural Intermediate | Substrate; oxidized to fumarate. wikipedia.org |

| Propanedioic Acid (Malonate) | HOOC-CH₂-COOH | Not an intermediate | Competitive Inhibitor; binds to the active site but is not oxidized. slideshare.net |

| This compound | HOOC-CH(C₄H₉)-CH₂-COOH | Not an intermediate | Potential Competitive Inhibitor; predicted to bind to the active site and block succinate oxidation due to its alkyl group. |

While not a primary metabolite, this compound could potentially arise as an intermediate in specific metabolic contexts. Long-chain dicarboxylic acids (DCAs) are known to be formed in mammals through the ω-oxidation of fatty acids, a process that can be followed by peroxisomal β-oxidation to generate chain-shortened DCAs. nih.gov It is conceivable that a branched-chain fatty acid could undergo similar oxidation pathways, leading to a substituted DCA like this compound.

Furthermore, some anaerobic metabolic pathways utilize alkylsuccinic acids as key intermediates. For instance, the anaerobic degradation of hydrocarbons by certain bacteria involves the activation of the hydrocarbon by adding it to fumarate, resulting in the formation of an alkyl-substituted succinic acid. researchgate.net This provides a clear biological precedent for the formation of such compounds as metabolic intermediates.

There is also potential for this compound to serve as a biosynthetic precursor. Pathways exist for the chain elongation of α-keto dicarboxylic acids; for example, α-ketosuberate (a C8 α-keto DCA) is a known precursor in the biosynthesis of coenzyme B and biotin. nih.gov This suggests that if this compound were converted to its corresponding α-keto acid, it could potentially enter pathways for further elongation or modification to produce other specialized molecules.

Biosynthesis and Biotransformation Studies

The synthesis of this compound in biological systems is not well-documented, but studies on related compounds provide insight into potential enzymatic and microbial routes for its production or modification.

The enzymatic synthesis of dicarboxylic acids often involves ω-oxidation pathways. This process typically starts with a fatty acid being oxidized by a P450 monooxygenase to form an ω-hydroxy fatty acid, which is then further oxidized by alcohol and aldehyde dehydrogenases to yield a dicarboxylic acid. nih.gov While this typically applies to straight-chain fatty acids, the enzymatic machinery could potentially accommodate branched-chain substrates to produce compounds like this compound.

Additionally, chemoenzymatic methods have proven effective for synthesizing chiral 2-substituted succinic acid derivatives. For example, the enzyme subtilisin Carlsberg has been used for the enantio- and regioselective monohydrolysis of 2-substituted succinate diesters, yielding valuable chiral building blocks. doi.org This demonstrates that enzymes, particularly hydrolases like lipases and proteases, can recognize and act upon succinates with alkyl substitutions at the C2 position. doi.orgresearchgate.net Such enzymatic approaches could be adapted for the specific synthesis of this compound.

The genus Corynebacterium, which includes Corynebacterium crenatum and the industrial workhorse Corynebacterium glutamicum, is well-known for its metabolic versatility and has been extensively engineered for the production of various chemicals, including amino acids and dicarboxylic acids. mdpi.comnih.gov Strains of C. glutamicum have been metabolically engineered to produce significant quantities of dicarboxylic acids such as succinate and glutarate. frontiersin.org

Furthermore, some species of Corynebacterium are capable of producing long-chain dicarboxylic acids directly from n-alkanes. researchgate.net For instance, Corynebacterium sp. strain 7E1C can produce dodecanedioic acid (a C12 DCA) when grown on dodecane. researchgate.net This capability is based on enzymatic machinery that hydroxylates the terminal end of the alkane, followed by oxidation to a carboxylic acid. This existing metabolic framework for dicarboxylic acid production in Corynebacterium suggests that it could be a suitable host for the engineered biosynthesis of this compound, potentially by providing a branched-chain alkane or fatty acid as a substrate.

Table 2: Examples of Dicarboxylic Acid Production in Corynebacterium Species

| Organism | Product | Precursor/Pathway | Reference |

| Corynebacterium glutamicum | L-Glutamate, L-Lysine | Central Carbon Metabolism | mdpi.com |

| Corynebacterium glutamicum | Glutarate (C5 DCA) | Engineered L-Lysine Pathway | frontiersin.org |

| Corynebacterium glutamicum | Dipicolinic Acid | Engineered L-Lysine Pathway | mdpi.com |

| Corynebacterium sp. 7E1C | Dodecanedioic Acid (C12 DCA) | n-Dodecane (alkane) | researchgate.net |

Protein Interactions and Ligand Binding Investigations

Direct studies on the protein interactions of this compound are not available; however, its structure allows for predictions based on the known interactions of succinate and other alkyl-chain ligands. A ligand's ability to bind to a protein is governed by factors including its shape, size, and the physicochemical properties of its functional groups. nih.gov

As discussed, a primary predicted interaction is with succinate dehydrogenase (SDH). The binding of the natural substrate, succinate, is well-characterized. The introduction of a non-polar butyl group at the C2 position would significantly alter the ligand's profile. This bulky alkyl chain would likely cause steric clashes within the confined active site of SDH, preventing the optimal orientation required for catalysis and leading to competitive inhibition. slideshare.net

Another important protein that binds succinate is the succinate receptor (SUCNR1, also known as GPR91), a G protein-coupled receptor that senses extracellular succinate as a metabolic stress signal. wikipedia.orgnih.gov The binding pocket of SUCNR1 contains specific arginine and tyrosine residues that are key for recognizing the two carboxyl groups of succinate. nih.govnih.gov The presence of a butyl group would likely interfere with this binding. Studies on protein-ligand interactions have shown that increasing the length of an alkyl chain can have complex effects on binding thermodynamics; while it increases the nonpolar surface area available for hydrophobic interactions, which can be favorable, it can also introduce conformational penalties or steric hindrance, which are unfavorable. nih.gov The butyl group on this compound would likely decrease its binding affinity for the highly specific SUCNR1 pocket compared to succinate.

Structural Studies of Protein-Compound Complexes (e.g., Ligands from Protein Bound 3D Structures)

There are no publicly available three-dimensional structural studies of this compound in complex with any protein.

Structural analysis of protein-ligand complexes is a critical field in biochemistry and drug discovery. cnr.it These studies, typically conducted using techniques like X-ray crystallography or cryo-electron microscopy, provide atomic-level insights into how a small molecule (ligand) binds to a protein. frontiersin.org This information is crucial for understanding the molecular basis of a compound's biological activity. cnr.it Analysis of such a complex would reveal the specific amino acid residues in the protein's binding pocket that interact with the ligand. nih.gov The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, can be identified, explaining the affinity and specificity of the binding. nih.gov For a molecule like this compound, identifying its binding partners and the structure of the resulting complexes would be the first step in elucidating its potential physiological or pharmacological role.

Investigation of Biochemical Interactions and Enzyme Substrate Specificity

There is no specific information in the scientific literature detailing the biochemical interactions or the role of this compound as an enzyme substrate.

Enzyme substrate specificity is a fundamental concept in biochemistry, describing the ability of an enzyme to catalyze a reaction with a limited range of substrate molecules. studysmarter.co.uk This specificity arises from the unique three-dimensional structure of the enzyme's active site, which is complementary in shape, size, and chemical properties to its specific substrate. libretexts.orglibretexts.org The interaction between an enzyme and its substrate is often described by the "lock-and-key" or the more refined "induced-fit" model, where the binding of the substrate can cause a conformational change in the enzyme for optimal catalysis. libretexts.org

For this compound to act as an enzyme substrate, its molecular structure would need to fit into the active site of a specific enzyme. The butyl group and the two carboxylic acid functionalities would be key determinants of this specificity. Enzymes that naturally process dicarboxylic acids or similar structures would be potential candidates for interaction. Investigating whether this compound can be metabolized by any enzyme, or if it acts as an inhibitor of enzymatic reactions, would be essential to understanding its biochemical significance.

Role of Chirality in Biological Recognition and Activity

No studies have been published on the role of chirality in the biological recognition or activity of this compound.

Chirality, or "handedness," is a critical property of molecules in biological systems. wikipedia.org Most biological macromolecules, including proteins and nucleic acids, are chiral. nih.gov This inherent chirality in biological systems means that they often interact differently with the two enantiomers (mirror-image isomers) of a chiral small molecule. longdom.org The distinct spatial arrangement of atoms in each enantiomer can lead to significant differences in their biological activity. chiralpedia.com

This compound possesses a chiral center at the carbon atom to which the butyl group is attached. This results in two enantiomers, (R)-2-butylbutanedioic acid and (S)-2-butylbutanedioic acid. Due to the stereospecific nature of biological receptors and enzyme active sites, it is highly probable that these two enantiomers would exhibit different biological effects. templeton.org For instance, one enantiomer might bind with high affinity to a specific protein, while the other binds weakly or not at all. longdom.org Consequently, one enantiomer could be biologically active while the other is inactive or even has a different, potentially undesirable, effect. To understand the full biological profile of this compound, it would be necessary to synthesize and test each enantiomer separately.

Environmental Fate and Degradation Studies of 2 Butylbutanedioic Acid

Biodegradation Mechanisms and Pathways

Microbial Degradation in Environmental Matrices (e.g., soil ecosystems)

While specific data for 2-butylbutanedioic acid is lacking, the parent compound, succinic acid, is a natural metabolic intermediate in the citric acid cycle (Krebs cycle) in many organisms and is generally considered readily biodegradable. wikipedia.org Research on poly(butylene succinate) (PBS), a biodegradable polymer synthesized from succinic acid and 1,4-butanediol (B3395766), indicates that it can be degraded by microorganisms in various environments, including soil. researchgate.netmdpi.com The rate of biodegradation of such polymers can be influenced by factors like the degree of crystallinity. doaj.org For instance, copolyesters of succinic acid have shown varying degrees of biodegradation depending on their composition. doaj.org

Role of Specific Microorganisms and Enzymes in Compound Breakdown

Specific microorganisms and enzymes responsible for the breakdown of this compound have not been identified in the available literature. However, research on related compounds provides some clues. For the enzymatic hydrolysis of substituted succinate (B1194679) diesters, the serine protease subtilisin Carlsberg has been identified as an effective catalyst. doi.org Additionally, the biodegradation of polyesters based on succinic acid has been investigated using lipases from Candida cylindracea and Rhizopus arrhizus. doaj.org For the biosynthesis of related compounds like 2-methylsuccinic acid, enzymes such as citramalate (B1227619) synthase and enoate reductase have been utilized in microbial hosts like Escherichia coli. nih.gov

Abiotic Degradation Processes

Information regarding the abiotic degradation of this compound through processes like photodegradation and hydrolysis is scarce.

Photodegradation Kinetics and Mechanisms

No specific studies on the photodegradation kinetics and mechanisms of this compound were found. Research on related compounds, such as alkenyl succinic anhydrides (ASA), indicates that their degradation can be dependent on light and oxygen. researchgate.netdntb.gov.ua However, these are anhydrides and their degradation pathways may not be directly comparable to the free acid.

Hydrolytic Stability and Chemical Transformation in Aquatic Environments

The hydrolytic stability of this compound is not documented in the reviewed literature. Generally, the hydrolysis of esters, which are derivatives of carboxylic acids like succinic acid, can be catalyzed by acids or bases. chemguide.co.uklibretexts.org The anhydride (B1165640) form of related compounds, such as C8-12 alkenyl succinic anhydrides, is known to hydrolyze quickly to form the corresponding butanedioic acid. europa.eu This suggests that the dicarboxylic acid form, this compound, would be the stable species in aqueous environments.

Ecotoxicological Impact Assessments of this compound and its Degradation Products

Direct ecotoxicological impact assessments for this compound and its specific degradation products are not available. For the parent compound, succinic acid, it is generally considered not harmful, though it can be an irritant to the skin and eyes. wikipedia.orgcarlroth.comcarlroth.com Ecotoxicity data for succinic acid indicates it is not classified as hazardous to the aquatic environment. carlroth.com

For related compounds, such as C8-12 Alkenyl Succinic Anhydrides which hydrolyze to form butanedioic acids, there is evidence of skin and eye irritation. europa.eu The toxicity of these compounds appears to diminish with increasing carbon chain length. europa.eu

Table of Ecotoxicity Data for Succinic Acid

| Endpoint | Value | Species | Source |

| Acute toxicity (oral LD50) | 2,260 mg/kg | Rat | carlroth.com |

| Aquatic toxicity (acute LC50) | >100 mg/l | Fish | carlroth.com |

Evaluation of Environmental Toxicity and Hazard

An evaluation of the environmental toxicity of this compound is informed by the study of related dicarboxylic acids. Generally, the toxicity of carboxylic acids in aquatic environments is influenced by factors such as chain length and the presence of functional groups.

While specific aquatic toxicity data for this compound is not available, research on other C8 carboxylic acids provides some context. For instance, studies on perfluorinated carboxylic acids (PFCAs), which are generally more persistent and potentially more toxic than their non-fluorinated counterparts, offer a conservative point of reference. For perfluorooctanoic acid (PFOA), a C8 compound, the 96-hour lethal concentration (LC50) for zebrafish embryos has been reported in the range of 371–661.695 mg/L. frontiersin.org For aquatic invertebrates, the 96-hour LC50 value for perfluorooctane (B1214571) sulfonate (PFOS), another C8 perfluorinated compound, in Perinereis nuntia was found to be 64 mg/L. mdpi.com It is important to note that these values are for fluorinated compounds and the toxicity of the non-fluorinated this compound is expected to be different.

The environmental hazard of dicarboxylic acids is also related to their potential for bioaccumulation and persistence. Succinic acid, the parent compound of this compound, is a naturally occurring metabolite in many organisms and is generally considered to be readily biodegradable. mdpi.com The addition of a butyl group to the succinic acid backbone will alter its physicochemical properties, potentially affecting its environmental persistence.

Interactive Data Table: Aquatic Toxicity of Related C8 Carboxylic Acids

| Compound | Organism | Exposure Duration | Toxicity Endpoint (LC50/EC50) | Concentration (mg/L) |

| Perfluorooctanoic acid (PFOA) | Zebrafish (Danio rerio) embryos | 96 hours | LC50 | 371 - 661.695 frontiersin.org |

| Perfluorooctane sulfonate (PFOS) | Polychaete (Perinereis nuntia) | 96 hours | LC50 | 64 mdpi.com |

| Perfluorooctanoic acid (PFOA) | Sea urchin (Paracentrotus lividus) | - | EC50 | 110 mdpi.com |

Note: Data presented is for structurally related perfluorinated compounds and should be considered as indicative rather than directly representative of this compound's toxicity.

Environmental Sustainability and Remediation Perspectives

The environmental sustainability of a chemical is linked to its production methods and its ultimate fate in the environment. The potential for bio-based production of succinic acid and its derivatives offers a more sustainable alternative to traditional petrochemical routes. ahb-global.com Bio-based succinic acid can be produced from the fermentation of renewable feedstocks like corn starch. ahb-global.com This approach can lead to a lower carbon footprint and reduced reliance on fossil fuels.

The biodegradability of this compound is a key factor in its environmental sustainability. Anaerobic biodegradation of hydrocarbons is known to proceed via the addition of fumarate (B1241708) to yield substituted succinate metabolites. nih.gov This suggests that microorganisms possess the enzymatic pathways to metabolize alkyl-substituted succinic acids. The biodegradation of succinylated alkyl polyxylosides has also been studied, indicating that compounds with a succinic acid moiety are susceptible to microbial degradation. researchgate.net

From a remediation perspective, the inherent biodegradability of succinic acid derivatives is advantageous. Should a significant release of this compound into the environment occur, bioremediation strategies could potentially be employed. These strategies would rely on the ability of native or introduced microorganisms to utilize the compound as a carbon source, ultimately breaking it down into less harmful substances. The presence of a butyl group may influence the rate of degradation compared to unsubstituted succinic acid.

The development of biodegradable plastics, such as polybutylene succinate (PBS), from bio-based succinic acid, highlights the potential for designing environmentally benign materials. ahb-global.com PBS can be decomposed by a variety of microorganisms in nature. ahb-global.com This underscores the environmental compatibility of the succinate backbone in chemical structures.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Methodologies

The synthesis of 2-alkylsuccinic acids is an established area of organic chemistry, yet there is considerable scope for the development of more efficient, stereoselective, and greener methods that could be applied to 2-butylbutanedioic acid. Current synthetic strategies for similar compounds often involve the Michael addition of a butyl group equivalent to maleic anhydride (B1165640) or its derivatives, or the alkylation of succinic acid enolates. researchgate.netnih.gov A general procedure for the synthesis of 2-alkylsuccinic acids involves the reaction of a substituted malonic ester with an appropriate haloalkane, followed by hydrolysis and decarboxylation.

Future research could focus on catalytic asymmetric synthesis to produce enantiomerically pure forms of this compound. nih.gov The development of enzymatic or chemoenzymatic methods could also offer highly selective and environmentally benign synthetic routes. researchgate.net Furthermore, exploring novel starting materials, such as bio-based precursors, could align the synthesis of this compound with the principles of sustainable chemistry. One patented method for preparing (R)-succinic acid derivatives involves the asymmetric hydrogenation of 2(E)-alkylidene succinates, a technique that could potentially be adapted. google.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure isomers. | Development of novel chiral catalysts and ligands. |

| Chemoenzymatic Methods | High selectivity and mild reaction conditions. | Identification of suitable enzymes and reaction optimization. |

| Bio-based Feedstocks | Increased sustainability and reduced environmental impact. | Conversion of biomass-derived platform chemicals. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Development of continuous flow processes for alkylation. |

Advancements in Computational Modeling and Prediction

Computational chemistry offers powerful tools for predicting the physicochemical properties and reactivity of molecules like this compound, for which extensive experimental data may be lacking. Future computational studies could provide significant insights into several aspects of this compound. Ab initio molecular dynamics (AIMD) can be employed to understand the conformational landscape of dicarboxylic acids, which is crucial for understanding their reactivity. nih.gov

Molecular dynamics simulations could be used to model the behavior of this compound in different solvent environments and its potential interactions with biological macromolecules, such as enzymes or receptors. nih.gov Quantum chemical calculations can predict spectroscopic properties, acidity constants (pKa values), and reaction mechanisms at a molecular level. aip.org Such in silico studies would be invaluable for guiding future experimental work and for screening potential applications of this compound and its derivatives.

Unexplored Biochemical and Biotechnological Applications

The biochemical and biotechnological applications of this compound are largely unexplored. However, the well-established biological roles of succinic acid as a key metabolic intermediate suggest that substituted analogs could exhibit interesting biological activities. wikipedia.org Future research could investigate the potential of this compound as an enzyme inhibitor, a metabolic probe, or a precursor for the synthesis of biologically active molecules. For instance, some dicarboxylic acids are known to have roles in metabolism and can be produced via microbial fermentation. nih.govnova.edu

The biotechnological production of succinic acid is a well-researched area, with various microorganisms engineered to produce it from renewable feedstocks. researchgate.netnih.govresearchgate.netcetjournal.itmdpi.comresearchgate.netnih.govnews-medical.net Future research could explore the possibility of engineering metabolic pathways in microorganisms to produce this compound or other substituted dicarboxylic acids. This could involve the introduction of specific enzymes capable of alkylating succinic acid or a related precursor. The development of microbial cell factories for the production of functionalized dicarboxylic acids is a growing field with significant potential. nih.gov

Green Chemistry Approaches and Sustainable Production

The principles of green chemistry provide a framework for developing more environmentally friendly chemical processes. unibo.it Future research on this compound should prioritize the use of green chemistry approaches. This includes the use of renewable feedstocks, the development of catalytic rather than stoichiometric reactions, and the minimization of waste. rsc.orgrsc.org

For example, the synthesis of dicarboxylic acids from biomass-derived furfural (B47365) is an area of active research. researchgate.net Another green approach involves the direct carboxylation of bio-based molecules using carbon dioxide as a C1 source. acs.org The development of solvent-free or aqueous-based synthetic methods would also contribute to a more sustainable production process for this compound. eurjchem.com The catalytic conversion of biomass-derived platform chemicals into valuable dicarboxylic acids is a key goal of modern green chemistry. acs.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Exploring bio-based starting materials like succinic acid from fermentation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Catalysis | Developing catalytic methods to replace stoichiometric reagents, reducing waste. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents, or solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

Unaddressed Research Challenges and Gaps in Knowledge

The most significant research gap concerning this compound is the lack of fundamental experimental data on its properties and reactivity. There is a clear need for basic characterization, including its spectroscopic data, physical properties (melting point, solubility), and acidity constants.

Furthermore, the potential applications of this compound remain almost entirely speculative. Research is needed to explore its utility as a monomer for polymer synthesis, a building block in organic synthesis, a potential agrochemical, or a pharmacologically active agent. The biological effects of this compound, including its metabolic fate and toxicological profile, are also unknown. Addressing these fundamental questions will be crucial for unlocking the potential of this and other substituted dicarboxylic acids.

Q & A

Q. Example Contradiction Analysis :

| Study | pKa (Carboxyl 1) | pKa (Carboxyl 2) | Solvent | Method |

|---|---|---|---|---|

| A | 3.2 | 4.8 | H₂O | Potentiometry |

| B | 3.5 | 5.1 | 0.1M KCl | Spectrophotometry |

| C | 3.1 | 4.6 | H₂O | Computational |

Advanced: What strategies can mitigate batch-to-batch variability in this compound during long-term studies?

Methodological Answer:

- Quality Control : Require suppliers to provide HPLC purity certificates (>98%) and NMR spectra for each batch .

- Stability Testing : Store aliquots under inert gas (N₂/Ar) at -20°C and monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

- Statistical Adjustment : Use ANOVA to quantify batch effects in experimental datasets and apply normalization if variability <5% .

Basic: How should researchers design experiments to assess the thermal stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Matrix : Test pH 2–10 at 25°C, 50°C, and 75°C.

- Kinetic Analysis : Collect samples at timed intervals (0, 24, 48 hrs) and quantify degradation via HPLC .

- Control Groups : Include inert analogs (e.g., succinic acid) to differentiate compound-specific vs. general acid degradation pathways .

Advanced: What computational and experimental approaches are synergistic for studying this compound’s structure-activity relationships?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS; validate with SPR (Surface Plasmon Resonance) binding assays .

- QSAR Modeling : Correlate alkyl chain length with logP values and bioactivity data (e.g., IC₅₀) from in vitro assays .

- Critical Evaluation : Flag limitations (e.g., force field inaccuracies in MD) and propose hybrid methods (MD + cryo-EM) for unresolved questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.